molecular formula C8H5BrN2O2 B8591164 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone

1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone

Cat. No.: B8591164
M. Wt: 241.04 g/mol
InChI Key: UHAKFHKIBFHMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)-2-bromoethanone

InChI

InChI=1S/C8H5BrN2O2/c9-4-8(12)5-1-2-6-7(3-5)11-13-10-6/h1-3H,4H2

InChI Key

UHAKFHKIBFHMNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2,1,3-Benzoxadiazol-5-yl)ethanone (230 mg, 1.42 mmol) was combined with NBS (265 mg, 1.49 mmol) and ammonium acetate (11 mg, 0.14 mmol) in ether (5 mL) and the resulting mixture was stirred at RT for 1 h. Carbon tetrachloride was added (5 mL) and the mixture was heated at 80° C. for 1 h. An additional 0.2 equivalents of NMS were added and the mixture was heated at 80° C. for an additional 2 h. The reaction mixture was filtered and the filtrate was washed with water and the organic layer was dried over MgSO4. The crude product which still contained starting material was used without purification in the next step. Step D: 1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone-1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone (crude, 200 mg, 0.830 mmol) was combined with 1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride (256 mg, 0.830 mmol) in acetonitrile (2 mL) and treated with Hunig's base (0.145 mL, 0.830 mmol). The reaction mixture was stirred at 60° C. for 5 h. The reaction mixture was concentrated and purification by preparative TLC afforded the title compound. LC/MS: [(M+1)]+=433.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
reactant
Reaction Step Three
Name
1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone
Quantity
200 mg
Type
reactant
Reaction Step Four
Name
1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride
Quantity
256 mg
Type
reactant
Reaction Step Five
Quantity
0.145 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

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